molecular formula C10H12O3 B8799768 2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol CAS No. 56287-54-8

2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol

Cat. No.: B8799768
CAS No.: 56287-54-8
M. Wt: 180.20 g/mol
InChI Key: OLNOTJHBJKYXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol is an organic compound that belongs to the class of benzodioxoles This compound is characterized by a benzodioxole ring, which is a benzene ring fused with a dioxole ring, and an ethan-1-ol group attached to the 2-position of the benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol typically involves the reaction of 2-methylbenzodioxole with ethylene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability. The choice of raw materials, reaction conditions, and purification techniques are critical factors in ensuring the cost-effectiveness and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products Formed

    Oxidation: Formation of 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)ethanal or 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)ethanoic acid.

    Reduction: Formation of 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)ethane.

    Substitution: Formation of various substituted benzodioxole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A parent compound with a similar benzodioxole ring structure but lacking the ethan-1-ol group.

    2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A closely related compound with a different substitution pattern on the benzodioxole ring.

    2-Methylbenzoxazole: A structurally similar compound with a benzoxazole ring instead of a benzodioxole ring.

Uniqueness

2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol is unique due to its specific substitution pattern and the presence of both the benzodioxole ring and the ethan-1-ol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

56287-54-8

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2-methyl-1,3-benzodioxol-2-yl)ethanol

InChI

InChI=1S/C10H12O3/c1-10(6-7-11)12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3

InChI Key

OLNOTJHBJKYXPO-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2O1)CCO

Origin of Product

United States

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